A Technical Guide to the Solubility Profile of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate in Organic Solvents
A Technical Guide to the Solubility Profile of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate. While specific experimental data for this compound is not publicly available, this guide synthesizes fundamental principles of solubility with field-proven experimental protocols to empower researchers, scientists, and drug development professionals to establish a robust and reliable solubility profile. We will explore the predicted physicochemical properties of the molecule, hypothesize its behavior in a range of common organic solvents, and provide detailed, self-validating methodologies for both thermodynamic and high-throughput solubility determination.
Part 1: Physicochemical Characterization and Predicted Solubility Drivers
The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]
Molecular Structure Analysis:
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate possesses a multifaceted structure with several functional groups that dictate its overall polarity and potential for intermolecular interactions:
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Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen makes it a hydrogen bond acceptor and contributes significantly to the molecule's polarity.
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Amide Linkage (-C(O)NH-): This group is highly polar and contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).
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Oxoacetate Group (-C(O)C(O)O-): The two carbonyl groups and the ester linkage make this a highly polar region of the molecule, with multiple sites for hydrogen bond acceptance.
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Ethyl Ester (-OCH2CH3): A moderately polar group that can act as a hydrogen bond acceptor at the ester oxygen.
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Methylene Bridge and Ethyl Group: These are non-polar hydrocarbon components.
Predicted Physicochemical Properties:
| Property | Predicted Characteristic | Rationale |
| Overall Polarity | Polar | The molecule contains multiple polar functional groups (pyridine, amide, oxoacetate, ester), which outweigh the smaller non-polar regions. |
| Hydrogen Bond Donors | 1 | The secondary amine (N-H) in the amide linkage can donate a hydrogen bond.[2] |
| Hydrogen Bond Acceptors | 4-5 | The pyridinic nitrogen, two carbonyl oxygens, and the ester oxygen are all potential hydrogen bond acceptors. |
| LogP (Octanol-Water Partition Coefficient) | Likely low to moderate | The presence of multiple hydrogen bond donors and acceptors suggests a degree of hydrophilicity, which would correlate with a lower LogP value. A structurally similar compound, Ethyl oxo((phenylmethyl)amino)acetate, has a calculated XLogP3-AA of 1.7.[3] The replacement of the phenyl ring with a more polar pyridine ring would likely result in a similar or slightly lower LogP. |
These features suggest that the dissolution of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate will be most favorable in solvents that can effectively engage in hydrogen bonding and solvate its polar regions.
Part 2: The Role of Organic Solvents
The choice of solvent is paramount in determining solubility. Solvents are typically classified based on their polarity, which is often quantified by their dielectric constant or polarity index, and their ability to participate in hydrogen bonding.[4][5][6]
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Polar Protic Solvents: These solvents, such as alcohols and water, contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7] They are generally excellent solvents for polar solutes that can also participate in hydrogen bonding.[8][9]
-
Polar Aprotic Solvents: These solvents possess large dipole moments but lack O-H or N-H bonds.[7] They can act as hydrogen bond acceptors but not donors. Examples include DMSO, DMF, acetone, and acetonitrile. They are effective at dissolving polar molecules.[7]
-
Non-polar Solvents: These solvents have low dielectric constants and small or zero dipole moments.[7] They primarily interact through weak van der Waals forces and are suitable for dissolving non-polar solutes.[1]
Part 3: Hypothesized Solubility Profile
Based on the "like dissolves like" principle and the molecular characteristics of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate, a hypothetical solubility profile can be predicted. This serves as a starting point for experimental design.
| Solvent Class | Solvent Example | Dielectric Constant (ε) | Polarity Index (P') | Predicted Solubility | Rationale |
| Polar Protic | Methanol | 32.7 | 5.1 | High | Can act as both H-bond donor and acceptor, effectively solvating the amide, carbonyl, and pyridine moieties.[5][10] |
| Ethanol | 24.6 | 4.3 | High | Similar to methanol, provides strong H-bonding interactions.[11][12] | |
| Isopropanol | 17.9 | 3.9 | Moderate to High | Slightly less polar than methanol and ethanol, which may slightly reduce solubility.[5][12] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | High | A very strong H-bond acceptor and highly polar, capable of disrupting solute-solute interactions.[5][10] |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | High | A strong H-bond acceptor with high polarity.[5][10] | |
| Acetonitrile | 37.5 | 5.8 | Moderate | Polar and a good H-bond acceptor, but less effective than DMSO or DMF.[5][10] | |
| Acetone | 20.7 | 5.1 | Moderate | Moderately polar with H-bond accepting capabilities.[5][12] | |
| Ethyl Acetate | 6.0 | 4.4 | Low to Moderate | Lower polarity and dielectric constant may limit its ability to solvate the highly polar molecule.[4][5] | |
| Non-polar | Dichloromethane (DCM) | 8.9 | 3.1 | Low | Although slightly polar, it cannot effectively participate in hydrogen bonding.[5] |
| Toluene | 2.4 | 2.4 | Very Low / Insoluble | Non-polar nature is incompatible with the polar functional groups of the solute.[5] | |
| Hexane | 1.9 | 0.1 | Very Low / Insoluble | A non-polar alkane, unable to overcome the strong solute-solute intermolecular forces.[4][5] |
Part 4: Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of solid Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate to a series of glass vials (e.g., 2-5 mg per vial). The key is to ensure undissolved solid remains at the end of the experiment.
-
Pipette a precise volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[13] A preliminary time-to-equilibrium study can be performed by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a stable plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow any suspended particles to settle.
-
To separate the undissolved solid from the saturated solution, either:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Filter the solution using a syringe filter with a solvent-compatible membrane (e.g., 0.22 µm PTFE). This is often the preferred method to ensure all particulate matter is removed.
-
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant or filtrate.
-
Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.
-
A standard calibration curve must be prepared by analyzing known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.
-
Part 5: High-Throughput Screening (HTS) for Kinetic Solubility
For earlier stages of research where rapid assessment of a large number of solvents is needed, a high-throughput screening method can be employed. This approach typically measures kinetic solubility, which can sometimes overestimate true equilibrium solubility but is invaluable for comparative purposes.[14] Nephelometry, which measures light scattering from suspended particles, is a common HTS detection method.[5]
Caption: Workflow for High-Throughput Kinetic Solubility Screening.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate in a universal solvent like DMSO (e.g., 20 mM).
-
Using a multichannel pipette or liquid handling robot, dispense the panel of organic test solvents into the wells of a 96-well microplate.
-
-
Compound Addition:
-
Add a small, precise volume of the DMSO stock solution to each well containing the test solvents. The final concentration of DMSO should be kept low (e.g., <1-2%) to minimize its co-solvent effect.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at a controlled temperature, typically with gentle shaking, for a set period (e.g., 1-2 hours).
-
Measure the amount of precipitate formed in each well using a plate-based nephelometer or turbidimeter.
-
-
Data Analysis:
-
The measured signal (light scattering or absorbance) is directly proportional to the amount of precipitated compound.
-
By comparing the signal from each well to positive (insoluble) and negative (soluble) controls, the solubility can be semi-quantitatively classified as high, medium, or low. This allows for rapid ranking of solvents.
-
Part 6: Data Presentation
All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and analysis.
Table for Thermodynamic Solubility Results:
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mM) ± SD |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
This guide provides the theoretical foundation and practical, step-by-step protocols necessary for a researcher to comprehensively determine the solubility profile of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate. Based on its chemical structure, the compound is predicted to be a polar molecule with significant hydrogen bonding capabilities, suggesting high solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents. By employing the rigorous shake-flask method for thermodynamic solubility and leveraging high-throughput screening for rapid assessment, drug development professionals can generate the critical data needed to guide synthesis, purification, and formulation efforts, thereby accelerating the path from discovery to application.
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